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COPPERGALLIUMDISELENIDE - 12018-84-7

COPPERGALLIUMDISELENIDE

Catalog Number: EVT-1515467
CAS Number: 12018-84-7
Molecular Formula: MgO2-2
Molecular Weight: 0
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Product Introduction

Overview

Copper gallium diselenide is a compound that belongs to the family of metal chalcogenides, specifically classified as a ternary semiconductor. This material has garnered significant attention due to its unique electronic and optical properties, making it suitable for various applications, particularly in photovoltaic devices. The compound exhibits a chalcopyrite crystal structure, which contributes to its efficient light absorption and charge transport characteristics.

Source

Copper gallium diselenide is primarily synthesized through several methods, including the sol-gel process, chemical vapor deposition, and other solid-state techniques. These methods allow for the control of the material's microstructure and composition, which are crucial for optimizing its performance in applications such as solar cells and photoelectrochemical systems.

Classification

Copper gallium diselenide is classified as a semiconductor with a direct bandgap of approximately 1.7 eV. This property allows it to efficiently absorb sunlight, making it an ideal candidate for thin-film solar cell applications.

Synthesis Analysis

Methods

The synthesis of copper gallium diselenide typically involves several approaches:

  1. Sol-Gel Method: This technique involves the preparation of a precursor solution followed by selenization, where selenium is introduced to form the desired compound. The sol-gel method allows for uniform distribution of elements and control over the final product's morphology .
  2. Chemical Vapor Deposition: This method utilizes gaseous precursors to deposit thin films of copper gallium diselenide onto substrates. It is known for producing high-quality films with excellent uniformity and crystallinity.
  3. Solid-State Reaction: In this approach, elemental copper, gallium, and selenium are mixed and heated at high temperatures to form copper gallium diselenide. While this method can produce bulk materials, it may result in less control over the microstructure compared to other techniques.

Technical Details

The sol-gel synthesis typically involves the following steps:

  • Preparation of a metal alkoxide solution.
  • Hydrolysis and condensation reactions to form a gel.
  • Drying and thermal treatment to convert the gel into an oxide.
  • Selenization under controlled atmospheres (e.g., argon or nitrogen) at elevated temperatures.

This multi-step process allows for fine-tuning of the stoichiometry and phase purity of the final product.

Molecular Structure Analysis

Structure

Copper gallium diselenide crystallizes in the chalcopyrite structure, which is characterized by a tetragonal unit cell. The arrangement consists of copper and gallium atoms occupying specific lattice sites coordinated by selenium atoms.

Data

  • Crystal System: Tetragonal
  • Space Group: I42d
  • Lattice Parameters:
    • a5.4 a\approx 5.4\text{ }
    • c11.0 c\approx 11.0\text{ }

The unique arrangement of atoms within this structure contributes to its semiconductor properties, particularly in terms of electronic band structure.

Chemical Reactions Analysis

Reactions

Copper gallium diselenide undergoes various chemical reactions during its synthesis and application processes:

  1. Selenization Reaction: The introduction of selenium into metal precursors during the sol-gel process can be represented as:
    CuxGay+SeCuGaSe2\text{Cu}_x\text{Ga}_y+\text{Se}\rightarrow \text{CuGaSe}_2
  2. Photoelectrochemical Reactions: In solar energy applications, copper gallium diselenide serves as a photoanode where it participates in water-splitting reactions under illumination.

Technical Details

The efficiency of these reactions depends on factors such as temperature, pressure, and the presence of catalysts or dopants that can enhance charge separation and transport.

Mechanism of Action

Process

The mechanism by which copper gallium diselenide functions in photovoltaic applications involves several key processes:

  1. Light Absorption: The material absorbs photons from sunlight, promoting electrons from the valence band to the conduction band.
  2. Charge Separation: The generated electron-hole pairs are separated due to built-in electric fields at heterojunctions formed with other materials (e.g., cadmium sulfide).
  3. Charge Transport: Electrons move through the conduction band towards the electrode while holes migrate in the opposite direction.

Data

The efficiency of charge transport is influenced by factors such as grain size, defects within the crystal lattice, and doping levels.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically exhibits a grayish or metallic luster.
  • Density: Approximately 6.0 g cm36.0\text{ g cm}^3.
  • Melting Point: Around 1230C1230^\circ C.

Chemical Properties

  • Bandgap Energy: Approximately 1.7 eV1.7\text{ eV}, suitable for solar energy applications.
  • Stability: Exhibits good thermal stability under operational conditions but can degrade under prolonged exposure to moisture or high temperatures.

Relevant studies indicate that optimizing these properties can significantly enhance device performance .

Applications

Copper gallium diselenide has numerous scientific uses, particularly in:

  1. Photovoltaic Cells: It is widely used in thin-film solar cells due to its high absorption coefficient and direct bandgap.
  2. Photoelectrochemical Systems: The compound serves as an effective photocathode for hydrogen production through water splitting.
  3. Optoelectronic Devices: Its unique electronic properties make it suitable for applications in lasers and photodetectors.

Ongoing research continues to explore new methods for enhancing its efficiency and stability in these applications .

Introduction to Copper Gallium Diselenide (CIGS)

Historical Development of CIGS Photovoltaics

The evolution of CIGS photovoltaics began in the 1970s with foundational work on copper indium selenide (CIS) compounds. Three independent research groups—Panasonic Matsushita, University of Maine, and RCA—pioneered early thin-film solar cells using different absorber materials, leading to the categorization of thin-film technologies into amorphous silicon (a-Si), cadmium telluride (CdTe), and CIS/CIGS [2]. The critical breakthrough came when researchers discovered that partial substitution of indium with gallium could systematically increase the bandgap from CIS's 1.04 eV to CGS's 1.68 eV. This adjustment allowed optimization of the absorber for the solar spectrum, leading to the modern CIGS compound [1] [8].

A pivotal advancement occurred when researchers replaced ceramic or borosilicate glass substrates with soda-lime glass. Initially chosen for thermal expansion compatibility, it was later discovered that sodium (Na) ions diffusing from the glass dramatically improved CIGS performance by enhancing p-type conductivity, grain growth, and defect passivation. This understanding led to deliberate sodium incorporation in non-glass substrates, establishing a universal processing requirement [1] [5]. The development of the three-stage co-evaporation process in the 1990s further elevated efficiencies by enabling precise stoichiometric control and compositional grading within the absorber layer. These innovations transformed CIGS from a laboratory curiosity to a commercially viable technology, with record efficiencies progressing from single digits to over 23% within three decades [3] [10].

Fundamental Properties of CIGS as a Direct Bandgap Semiconductor

CIGS belongs to the chalcopyrite crystal family (space group I‾42d), characterized by a tetrahedral bonding arrangement where each copper atom coordinates with four selenium atoms, and each indium/gallium atom bonds to another four [8]. This structure creates favorable electronic properties for photovoltaics:

  • Bandgap Tunability: The bandgap (Eg) exhibits a near-linear relationship with gallium content, expressed as Eg(x) = 1.02 + 0.67x + 0.11x(1−x) eV, where x = Ga/(Ga+In). This enables precise targeting of the theoretically optimal 1.4–1.5 eV bandgap for single-junction solar cells [1] [8].

  • Exceptional Absorption: CIGS possesses an absorption coefficient exceeding 105 cm−1 in the visible spectrum, enabling 90% absorption of incident sunlight within just 0.5–1 µm of material thickness. This allows CIGS layers (typically 2–3 µm) to be approximately 100 times thinner than crystalline silicon wafers while maintaining comparable photon capture [2] [5].

Table 1: Bandgap Properties of CIGS System Components [1] [8]

CompoundChemical FormulaBandgap (eV)Crystal Structure
Copper Indium SelenideCuInSe2 (CIS)1.02–1.04Chalcopyrite
Copper Gallium SelenideCuGaSe2 (CGS)1.67–1.70Chalcopyrite
Optimal CIGSCu(In0.7Ga0.3)Se21.15–1.25Chalcopyrite

A critical materials science insight is that copper deficiency governs high-efficiency devices. Cu-poor films (Cu/(In+Ga) < 1) spontaneously form an ordered defect compound (ODC) at the surface with a Cu(In,Ga)3Se5 stoichiometry. This n-type ODC creates a buried homojunction with the p-type CIGS bulk, significantly reducing interface recombination with the cadmium sulfide (CdS) buffer layer [5]. Additionally, sodium incorporation (optimally ~0.1%) passifies grain boundaries and selenium vacancies, enabling tolerance to stoichiometric variations and enhancing carrier lifetimes. The highest-efficiency devices exhibit a preferred (204) crystallographic orientation and smooth surfaces that minimize interfacial defects and recombination [5] [8].

Role in Thin-Film Solar Cell Technology and Market Positioning

CIGS holds a distinctive position among thin-film photovoltaic technologies, offering a balance of efficiency, flexibility, and sustainability. With laboratory cell efficiencies reaching 23.64% (Uppsala University/Evolar) on glass substrates and 20.4% on flexible polyimide foils (Empa), CIGS outperforms other thin films like CdTe (22.1%) and a-Si (10.2%) at the cell level [4] [5]. However, module efficiencies lag at 12–17% due to upscaling challenges, placing CIGS behind silicon in commercial deployment [4] [9].

Table 2: Performance Comparison of Photovoltaic Technologies (2022–2025) [4] [5] [9]

TechnologyLab Cell Efficiency (%)Commercial Module Efficiency (%)Material Thickness (µm)Flexibility Potential
CIGS23.6412–171–3High (polyimide/foil)
CdTe22.116–193–5Limited
a-Si10.26–80.5–1Moderate
Polycrystalline Si24.317–20160–190None

Manufacturing advances focus on two dominant deposition techniques:

  • Co-Evaporation: Elements are sublimated in high vacuum and deposited onto heated substrates, enabling precise compositional control and bandgap grading (three-stage process).
  • Precursor Reaction Processes: Sputtered or electroplated Cu/In/Ga layers are selenized in H2Se or Se vapor, favoring industrial scalability [1] [3].

Market leaders like Solar Frontier (Japan) and Avancis (Germany) drive commercialization, with Solar Frontier achieving a certified 23.35% efficiency on a 1 cm² cell [4]. Emerging applications exploit CIGS's flexibility and lightweight properties:

  • Building-Integrated Photovoltaics (BIPV): CIGS modules integrate seamlessly into façades and roofing due to aesthetic uniformity and compatibility with curved surfaces.
  • Portable Electronics & Aerospace: Flexible CIGS on polyimide powers consumer devices and satellites, with Ascent Solar demonstrating modules retaining 92% performance after spaceflight [4] [7].
  • Sustainable Manufacturing: Recycling initiatives recover critical metals (indium, gallium) from end-of-life modules using hydrometallurgical (acid leaching) and pyrometallurgical (smelting) processes, addressing material scarcity concerns [6].

Despite advantages, CIGS faces challenges from declining silicon prices, with thin-film market share stagnating near 15%. The COVID-19 pandemic disrupted supply chains and R&D, while indium price volatility necessitates thrifting and recycling. Future growth hinges on overcoming manufacturing scalability barriers, developing Cd-free buffer layers (e.g., ZnS, In2S3), and penetrating niche markets like vehicle-integrated PV and wearable electronics where flexibility confers decisive advantages [4] [6] [10].

Table 3: CIGS Manufacturing Techniques Comparison [1] [3] [10]

TechniqueProcess DescriptionAdvantagesEfficiency Record (%)
Co-EvaporationSimultaneous thermal evaporation in vacuumBandgap grading, high purity23.64 (glass)
Sputtering + SelenizationMetallic precursor deposition + Se annealingScalability, uniform large areas17.8 (modules)
ElectrodepositionElectrochemical precursor depositionLow cost, non-vacuum15–16 (modules)

Properties

CAS Number

12018-84-7

Product Name

COPPERGALLIUMDISELENIDE

Molecular Formula

MgO2-2

Synonyms

COPPERGALLIUMTELLURIDE

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